(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is a complex organic compound featuring a furan ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl(hydroxy)methylidene intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds like furan-2-carboxaldehyde share the furan ring structure.
Pyrrolidine derivatives: Compounds such as 1-benzylpyrrolidine have a similar pyrrolidine core.
Uniqueness
What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione apart is its combination of functional groups and the specific arrangement of its molecular structure. This unique configuration allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO5 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO5/c1-23-11-9-19-15(12-6-3-2-4-7-12)14(17(21)18(19)22)16(20)13-8-5-10-24-13/h2-8,10,15,21H,9,11H2,1H3 |
InChI Key |
MCTMCRSYTMQRGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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